2-(3-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

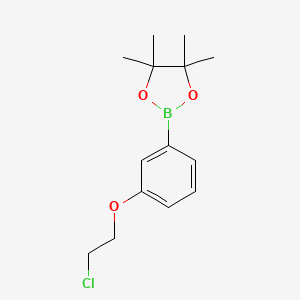

2-(3-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester derivative featuring a dioxaborolane core (a five-membered ring containing two oxygen atoms and one boron atom). The compound is characterized by a phenyl ring substituted at the 3-position with a 2-chloroethoxy group (–OCH₂CH₂Cl). This structure confers unique electronic and steric properties, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings, where boronate esters act as nucleophilic partners .

Propriétés

IUPAC Name |

2-[3-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO3/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(10-11)17-9-8-16/h5-7,10H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIAAVXEFDYWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of the compound 2-(3-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-(2-CHLOROETHOXY)PHENYLBORONIC ACID, PINACOL ESTER, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound 3-(2-CHLOROETHOXY)PHENYLBORONIC ACID, PINACOL ESTER interacts with its targets through a process called transmetalation . In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophile, transferring from boron to palladium . This process is part of the overall reaction mechanism, which also includes oxidative addition and reductive elimination steps .

Biochemical Pathways

The compound 3-(2-CHLOROETHOXY)PHENYLBORONIC ACID, PINACOL ESTER is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. The downstream effects of this pathway include the creation of a wide variety of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This property can significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The result of the action of 3-(2-CHLOROETHOXY)PHENYLBORONIC ACID, PINACOL ESTER is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and materials science .

Action Environment

The action, efficacy, and stability of 3-(2-CHLOROETHOXY)PHENYLBORONIC ACID, PINACOL ESTER can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters is known to be significantly accelerated at physiological pH . Therefore, the compound’s stability and reactivity can vary depending on the pH of the environment .

Activité Biologique

2-(3-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and material sciences. Its unique structure allows it to engage in various biological activities, making it a subject of interest in recent research.

Chemical Structure and Properties

- IUPAC Name : 2-(4-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C14H20BClO3

- Molecular Weight : 282.58 g/mol

- CAS Number : 1256359-01-9

- Purity : Typically around 95% .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates several key areas of activity:

Anticancer Activity

Recent studies have shown that dioxaborolane derivatives exhibit anticancer properties. For example:

- Mechanism of Action : These compounds can inhibit specific enzymes involved in cancer cell proliferation. They may also induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines compared to control groups .

Antimicrobial Properties

Some derivatives in the dioxaborolane class have shown promise as antimicrobial agents:

- Activity Spectrum : They exhibit activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is crucial for developing new antibiotics amid rising antibiotic resistance .

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects:

- Mechanism : It is hypothesized that the compound can modulate pathways associated with neuroinflammation and oxidative stress .

Research Findings

Applications De Recherche Scientifique

Organic Synthesis

The compound is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through methods such as the Suzuki-Miyaura coupling reaction. This reaction is essential for constructing complex organic molecules that are critical in pharmaceuticals and agrochemicals.

Table 1: Comparison of Carbon-Carbon Bond Formation Methods

| Method | Description | Advantages |

|---|---|---|

| Suzuki-Miyaura Coupling | Cross-coupling of aryl or vinyl boron compounds with halides | High selectivity and efficiency |

| Negishi Coupling | Involves the coupling of organozinc reagents with halides | Versatile for various substrates |

| Stille Coupling | Utilizes organotin compounds for coupling reactions | Effective for complex molecules |

Medicinal Chemistry

Research into the use of boron-containing compounds like 2-(3-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is ongoing in cancer therapy. Boron neutron capture therapy (BNCT) is a promising area where this compound may play a role due to its ability to selectively target tumor cells and enhance therapeutic efficacy.

Case Study: Boron Neutron Capture Therapy

- Objective : Targeting tumor cells while minimizing damage to surrounding healthy tissue.

- Mechanism : The compound accumulates in tumor cells and undergoes neutron capture, leading to localized destruction of cancer cells.

Material Science

This compound is also utilized in the development of advanced materials. Its ability to form stable boron-carbon bonds makes it valuable for creating durable polymers and coatings. These materials are essential in various industries, including electronics and automotive.

Applications in Material Science

- Polymers : Enhances mechanical properties and thermal stability.

- Coatings : Provides improved resistance to environmental factors.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-(3-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, emphasizing substituent effects, synthesis, and applications:

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (Cl, CF₃) : Chloro and trifluoromethyl groups increase the electrophilicity of the boron atom, accelerating transmetalation in Suzuki couplings. However, excessive electron withdrawal (e.g., 2,6-dichloro substitution) may reduce solubility .

- Electron-Donating Groups (OCH₃, OCH₂CH₂Cl) : Methoxy and chloroethoxy groups balance reactivity by moderating electron density. The 2-chloroethoxy group in the target compound provides a mix of inductive withdrawal (–Cl) and resonance donation (–O–), enhancing stability while maintaining reactivity .

- Steric Effects : Bulky substituents (e.g., 4,5-dimethyl in ) hinder hydrolysis of the boronate ester, improving storage stability .

Q & A

Q. Key Data :

- Yield optimization requires strict moisture control (<50 ppm HO) and inert atmosphere (N/Ar).

- Analogous methoxyethoxy derivatives (e.g., from Example 137 in EP 2 903 618 B1) show similar reaction kinetics, suggesting a 12–24 hr reaction time at 80°C .

How should researchers characterize the purity and structure of this compound?

Basic

Employ a multi-technique approach:

- NMR Spectroscopy :

- NMR: Verify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.4 ppm).

- NMR: A singlet near δ 30 ppm confirms boronate ester formation .

- HPLC-MS : Use C18 columns (ACN/HO gradient) to detect impurities (<5% threshold). Molecular ion [M+H] should match theoretical MW (e.g., 322.6 g/mol) .

What strategies can optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Q. Advanced

- Catalyst Screening : Test Pd(PPh), Pd(dppf)Cl, or XPhos Pd G3. For electron-deficient aryl halides, XPhos Pd G3 reduces homocoupling byproducts .

- Solvent Systems : Use mixed solvents (e.g., THF/HO or dioxane/EtOH) to balance solubility and reactivity. Evidence from fluorinated analogs shows THF improves yields by 15–20% compared to DMF .

- Additives : KCO or CsCO (2 equiv.) enhances transmetallation efficiency .

How to resolve contradictions in catalytic efficiency data across solvent systems?

Advanced

Contradictions often arise from solvent polarity’s impact on boronate ester activation:

Systematic Screening : Test solvents (toluene, DMF, THF) with controlled HO content (0–5%). Polar aprotic solvents may hydrolyze the boronate ester, reducing reactivity .

Kinetic Studies : Use in situ NMR (if fluorinated substrates) to track reaction progress. For example, THF stabilizes the boronate intermediate, while DMSO accelerates decomposition .

What are the key stability considerations for storing this compound?

Q. Basic

- Moisture Sensitivity : Store under argon at −20°C in sealed amber vials. Desiccants (e.g., molecular sieves) prevent hydrolysis to boronic acid .

- Thermal Stability : DSC analysis of similar dioxaborolanes shows decomposition onset at 150°C, but prolonged storage above 25°C increases dimerization risk .

How does the chloroethoxy substituent influence electronic properties compared to methoxy analogs?

Q. Advanced

- Computational Analysis : DFT calculations (B3LYP/6-31G*) indicate the Cl group reduces electron density at the boron center (Mulliken charge: −0.12 vs. −0.08 for methoxy). This enhances electrophilicity, improving cross-coupling rates with electron-rich aryl halides .

- Experimental Validation : Hammett σ values (Cl: +0.37 vs. OMe: −0.12) correlate with 20% faster oxidative addition in Pd-catalyzed reactions .

How to troubleshoot low yields in boronate ester synthesis?

Q. Methodological

- Side Reactions : Chloroethoxy groups may undergo nucleophilic substitution with pinacol. Monitor by NMR for unexpected C-O bond formation .

- Purification : Replace silica gel with neutral alumina if product adheres to stationary phase. Pre-adsorb the crude product onto Celite® before chromatography .

What computational methods predict reactivity in cross-coupling reactions?

Q. Advanced

- DFT Modeling : Calculate transition-state energies for transmetallation steps. Software like Gaussian 16 with solvation models (SMD) can predict solvent effects .

- Molecular Docking : Simulate Pd-ligand interactions to identify steric clashes (e.g., with bulky SPhos ligands) .

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for weighing and reactions .

- Waste Disposal : Quench with excess isopropanol before aqueous neutralization (pH 7). Collect boron-containing waste separately for EPA-compliant processing .

How to analyze competing reaction pathways in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.